Ethyl 2-isocyanopropanoate

描述

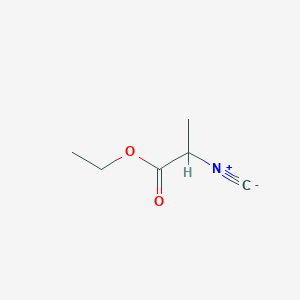

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-9-6(8)5(2)7-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUISJFHBNLTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404377 | |

| Record name | Ethyl 2-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33140-27-1 | |

| Record name | Ethyl 2-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Isocyanopropanoate

Established Synthetic Pathways for Isocyanoacetate Esters

The synthesis of α-isocyano esters, including ethyl 2-isocyanopropanoate, can be achieved through several established chemical transformations. These methods often involve multiple steps and utilize readily available starting materials.

Multistep Synthesis from Amino Acid Derivatives

A common and logical starting point for the synthesis of this compound is the naturally occurring amino acid, L-alanine. A plausible multistep sequence involves the initial conversion of the amino group into a good leaving group, followed by nucleophilic substitution with a cyanide or isocyanide equivalent.

The subsequent conversion of ethyl 2-bromopropanoate (B1255678) to this compound can be accomplished via nucleophilic substitution. While direct displacement with sodium cyanide would primarily yield the nitrile, the use of silver(I) cyanide can favor the formation of the isocyanide due to the soft nature of the silver cation, which coordinates preferentially to the carbon of the cyanide anion.

Table 1: Plausible Reaction Scheme for Multistep Synthesis from L-Alanine

| Step | Reactants | Reagents | Product |

| 1 | L-Alanine | 1. NaNO₂, HBr 2. Ethanol (B145695), H₂SO₄ (cat.) | Ethyl (2S)-bromopropanoate |

| 2 | Ethyl (2S)-bromopropanoate | AgCN | Ethyl (2S)-isocyanopropanoate |

This pathway offers a route to enantiomerically enriched this compound, starting from a chiral pool amino acid.

Synthesis via Curtius Rearrangement Derivatives

The Curtius rearrangement is a powerful transformation for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. This methodology can be adapted for the synthesis of α-isocyano esters. A relevant variation is the Darapsky degradation, which transforms α-cyano esters into amino acids through a process involving a Curtius rearrangement. york.ac.uk

A hypothetical pathway for the synthesis of this compound using a Curtius-type reaction could start from ethyl 2-methylmalonate. The mono-saponification of this diester would yield the corresponding monoacid. This acid could then be converted to its acyl azide, which upon thermal or photochemical rearrangement, would produce an isocyanate. Subsequent reaction with a suitable reagent could then lead to the desired isocyano group. However, the direct conversion of the intermediate isocyanate to an isocyanide is not a standard transformation.

A more viable, albeit indirect, approach involves the dehydration of a formamide (B127407) precursor. This classic method for isocyanide synthesis can be integrated with a Curtius rearrangement. For instance, a carboxylic acid can be converted to an amine via the Curtius rearrangement. The resulting amine can then be formylated and subsequently dehydrated to yield the isocyanide.

Table 2: Conceptual Curtius Rearrangement-Based Pathway

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | Ethyl 2-methyl-3-oxobutanoate | Cleavage | Ethyl 2-methylacetoacetate |

| 2 | Ethyl 2-methylacetoacetate | Hydrolysis & Decarboxylation | Propanoic acid |

| 3 | Propanoic acid derivative | Curtius Rearrangement | Amine derivative |

| 4 | Amine derivative | Formylation | Formamide derivative |

| 5 | Formamide derivative | Dehydration (e.g., with POCl₃) | This compound |

This conceptual pathway highlights the versatility of the Curtius rearrangement in accessing amine precursors necessary for isocyanide synthesis.

Flow Chemistry Approaches for Continuous Production

Modern synthetic chemistry increasingly utilizes flow chemistry to enable safer, more efficient, and scalable production of chemical compounds. The principles of flow chemistry have been successfully applied to the synthesis of isocyanoacetate esters, demonstrating the potential for the continuous production of this compound.

A telescoped continuous flow process has been developed for the synthesis of ethyl isocyanoacetate. researchgate.net This process involves the reaction of N-formylglycine with a dehydrating agent, such as triphosgene (B27547), in a continuous flow reactor. researchgate.net The resulting stream of ethyl isocyanoacetate is then used in subsequent reactions without isolation.

This approach offers several advantages over traditional batch synthesis, including:

Enhanced Safety: The use of hazardous reagents like triphosgene is better controlled in a closed flow system, minimizing exposure.

Improved Efficiency: The telescoped nature of the process, where sequential reactions are performed in a continuous stream, reduces reaction times and eliminates the need for intermediate workups and purifications.

Scalability: Flow chemistry setups can be readily scaled up by running the process for longer durations or by using larger reactors.

Adapting this flow chemistry approach to the synthesis of this compound would likely involve starting with N-formyl-L-alanine. The continuous dehydration of this precursor would generate a stream of this compound that could be directly used in subsequent synthetic transformations.

Table 3: Comparison of Batch vs. Flow Synthesis for Isocyanoacetate Esters

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Handling of bulk hazardous reagents | Contained handling of smaller quantities of hazardous reagents |

| Efficiency | Multiple steps with intermediate workups | Telescoped reactions, reduced manual handling |

| Scalability | Requires larger reaction vessels | Scalable by time or reactor size |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Asymmetric Synthesis Strategies for Chiral Analogs

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. For this compound, which possesses a stereocenter at the α-position, enantioselective synthesis is crucial for applications where specific stereoisomers are required.

Chiral Auxiliary-Induced Asymmetry Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse. york.ac.ukwikipedia.org

A prominent class of chiral auxiliaries is the Evans oxazolidinones. researchgate.net For the synthesis of a chiral analog of this compound, one could envision a strategy where an N-acyloxazolidinone derived from propanoic acid is subjected to α-functionalization. However, the direct introduction of an isocyano group can be challenging.

A more practical approach involves the asymmetric alkylation of a glycine-derived Schiff base or an enolate bearing a chiral auxiliary. For instance, an N-acylated chiral auxiliary, such as a pseudoephedrine amide, can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a methyl halide would proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. Cleavage of the auxiliary would then yield the enantiomerically enriched α-amino acid precursor, which could be converted to the isocyanide as described in section 2.1.1.

Table 4: General Strategy for Chiral Auxiliary-Based Asymmetric Synthesis

| Step | Description |

| 1 | Attachment of a chiral auxiliary to a propanoic acid derivative. |

| 2 | Diastereoselective α-functionalization (e.g., alkylation, amination). |

| 3 | Cleavage of the chiral auxiliary to release the enantiomerically enriched product. |

Chemocatalytic Asymmetric Synthesis

Chemocatalytic asymmetric synthesis offers a more atom-economical and elegant approach to chiral molecules, as it utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral α-isocyano esters, several catalytic asymmetric methods can be envisioned. One such approach is the dearomative formal [3 + 2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, catalyzed by a cupreine-ether organocatalyst. nih.gov This reaction proceeds with high diastereo- and enantioselectivity, demonstrating the utility of isocyanoacetate esters in asymmetric catalysis to generate complex chiral structures. nih.gov

While this example does not directly yield a simple chiral 2-isocyanopropanoate, it highlights the potential for developing catalytic asymmetric reactions involving isocyano ester pronucleophiles. A hypothetical catalytic asymmetric synthesis of a chiral 2-isocyanopropanoate analog could involve the reaction of ethyl isocyanoacetate with an electrophile in the presence of a chiral catalyst.

Another potential strategy is the catalytic asymmetric α-alkylation of isocyanoacetate esters. This would involve the generation of a nucleophilic species from the isocyanoacetate, which would then react with an alkylating agent under the control of a chiral catalyst, such as a phase-transfer catalyst or a chiral metal complex. The development of such a method would provide a direct and efficient route to enantiomerically enriched α-alkyl-α-isocyano esters.

Table 5: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Example | Application |

| Organocatalyst | Cupreine-ether | Asymmetric [3+2] cycloaddition |

| Metal Complex | Chiral Rhodium Catalyst | Asymmetric cyclopropanation |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Asymmetric alkylation (potential) |

Reaction Mechanisms and Pathways Involving Ethyl 2 Isocyanopropanoate

Fundamental Reactivity Profiles of the Isocyanide Moiety

The isocyanide group is isoelectronic with carbon monoxide, but it exhibits distinct reactivity patterns. acs.orgbeilstein-journals.org Its electronic structure can be represented by two main resonance forms: one with a triple bond between the nitrogen and carbon, and another with a double bond, which imparts carbene-like character to the terminal carbon. wikipedia.orgresearchgate.net This dual nature allows the isocyanide carbon to act as both a nucleophile and an electrophile, a key feature in its chemical behavior. researchgate.netmdpi.com

The carbon atom adjacent to the isocyano group, known as the α-carbon, exhibits significant nucleophilic potential due to its acidity. The electron-withdrawing nature of the isocyano group enhances the acidity of the α-protons, making them susceptible to deprotonation by a base. wikipedia.orgnih.gov This deprotonation generates a carbanion, a potent nucleophile that can engage in various bond-forming reactions. nsf.gov

The high acidity of the α-carbon in α-isocyano esters allows them to undergo tandem reactions with electrophilic systems, initiating a sequence that often leads to the formation of five-membered heterocyclic rings. nih.gov This process typically begins with the nucleophilic addition of the α-enolate, formed upon deprotonation, to an electrophile. nih.gov

While the α-carbon can be nucleophilic, the terminal carbon of the isocyanide group itself possesses electrophilic character. researchgate.net This electrophilicity is exploited in reactions where the isocyanide acts as an acceptor for nucleophiles. For instance, upon coordination to a transition metal, the isocyanide ligand can be activated towards nucleophilic attack. mdpi.com Protic nucleophiles like alcohols and amines can add to the isocyanide carbon, leading to the formation of aminocarbene ligands. mdpi.com

The dual reactivity is elegantly displayed in multicomponent reactions, where the isocyanide can react with both a nucleophile and an electrophile at the same carbon atom. psu.edu Generally, the isocyanide first acts as a nucleophile or base, capturing an electrophile or a proton, which then transforms it into an electrophilic species ready for subsequent reactions. rkmvccrahara.org

Cycloaddition Reactions

Ethyl 2-isocyanopropanoate, like other α-isocyano esters, is a valuable participant in cycloaddition reactions, which are powerful methods for constructing cyclic molecular frameworks. wikipedia.orglibretexts.org These reactions leverage the unique electronic properties of the isocyanide to form heterocyclic structures.

Among the various cycloaddition pathways, formal [3+2] cycloadditions are particularly significant for isocyanides. In these reactions, the isocyanoacetate acts as a three-atom component (a 1,3-dipole equivalent) that reacts with a two-atom component (a dipolarophile) to form a five-membered ring. nih.govuchicago.edu The mechanism often involves a sequence starting with the nucleophilic attack of the α-carbon followed by an intramolecular cyclization onto the electrophilic isocyanide carbon. nih.gov

A notable application of this compound and its analogs is in the organocatalytic, asymmetric dearomative formal [3+2] cycloaddition with nitroarenes, such as 2-nitrobenzofurans. nih.govacs.orgresearchgate.net This reaction provides access to complex tricyclic structures containing a dihydrobenzofuran scaffold, a common motif in biologically active molecules. nih.govacs.org

The reaction is typically catalyzed by a chiral organocatalyst, such as a cupreine (B190981) derivative, in the absence of metals. nih.govresearchgate.net The process is highly diastereo- and enantioselective, yielding tricyclic products with three contiguous stereocenters. nih.govresearchgate.net Research has shown that while α-aryl-α-isocyanoacetate esters are effective in this transformation, the use of mthis compound (an analog of the ethyl ester) with 2-nitrobenzofuran (B1220441) resulted in a low yield of the racemic product, highlighting the influence of the α-substituent on reactivity and stereocontrol. nih.govacs.org

Table 1: Organocatalytic Dearomative [3+2] Cycloaddition of Isocyanoacetates with 2-Nitrobenzofurans

| Isocyanoacetate Ester | Nitroarene | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl α-aryl-α-isocyanoacetate | Substituted 2-Nitrobenzofurans | Cupreine-ether | Tricyclic 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole | >95:5 | up to 96% | Good | nih.gov |

This table summarizes representative findings from studies on the dearomative [3+2] cycloaddition, illustrating the high selectivity achieved with α-aryl substituted esters.

Ethyl 2-isocyanoacetate, a closely related compound, participates in [3+2] cycloaddition reactions with alkynyl ketones. researchgate.net These reactions are often catalyzed by transition metals, such as silver or nickel complexes, which act as mild Lewis acids to facilitate the formation of various heterocyclic products. researchgate.netosu.edu The reaction between an isocyanoacetate and an activated alkyne provides a direct route to highly substituted pyrroles or other five-membered nitrogen-containing heterocycles. While specific studies focusing solely on this compound in this context are less common in the provided literature, the reactivity pattern is well-established for the parent ethyl isocyanoacetate, suggesting a similar potential for its α-methylated derivative. researchgate.net

Barton-Zard Reaction and Central-to-Axial Chirality Transfer

The Barton-Zard reaction is a powerful method for synthesizing pyrrole (B145914) derivatives. wikipedia.org The fundamental process involves the reaction of an α-isocyanide with a nitroalkene in the presence of a base. wikipedia.orgsynarchive.com The mechanism proceeds through several steps: base-catalyzed enolization of the α-isocyanide, a Michael-type addition to the nitroalkene, a 5-endo-dig cyclization, elimination of the nitro group, and finally tautomerization to yield the aromatic pyrrole ring. wikipedia.org

Ethyl isocyanoacetate is a common reactant in this synthesis. mdpi.comresearchgate.net For instance, it reacts with 3-nitro-2H-chromenes in the presence of potassium carbonate (K₂CO₃) in ethanol (B145695) to produce 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles in high yields (63–94%). mdpi.com

A significant advancement in this area involves the concept of central-to-axial chirality transfer during the aromatization step. Research has focused on the intermediates of the Barton-Zard reaction, specifically racemic 3,4-dihydro-2H-pyrroles. nih.gov These intermediates can be synthesized and isolated. nih.gov Through kinetic resolution using a quinine-derived thiourea (B124793) catalyst, one enantiomer of the dihydropyrrole is converted into a (+)-3-arylpyrrole product, leaving the other enantiomer, the (+)-3,4-dihydro-2H-pyrrole, unreacted. nih.gov This recovered enantiomerically enriched intermediate can then be treated with a quinidine-derived thiourea catalyst, which facilitates its aromatization to the corresponding (-)-3-arylpyrrole. nih.gov This process occurs with outstanding central-to-axial chirality transfer, demonstrating a sophisticated method for controlling stereochemistry. nih.gov

Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. This compound and related isocyanoacetate esters are key substrates in some of the most prominent MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. beilstein-journals.org The reaction is favored in polar protic solvents like methanol (B129727) or trifluoroethanol. beilstein-journals.org

While a versatile reagent, the reactivity of ethyl isocyanoacetate in Ugi reactions can be influenced by its electronic properties. Studies have shown that the more acidic ethyl 2-isocyanoacetate can sometimes lead to less efficient conversions compared to more electron-rich isocyanides like isocyano butane (B89635). beilstein-journals.orgbeilstein-journals.org Despite this, it has been effectively used in various synthetic strategies. For example, ethyl isocyanoacetate has been employed in consecutive Ugi reactions for the construction of complex macrocycles. beilstein-journals.org In one approach, an initial Ugi reaction is followed by hydrolysis of the ester group, and the resulting carboxylic acid is then used in a second, intramolecular Ugi reaction to achieve macrocyclization. beilstein-journals.org

Furthermore, isocyanides derived from amino acids, such as (R)-2-methyl-2-isocyano-3-(tritylthio)propanoate from cysteine, have been used in Ugi reactions. These reactions proceed to form peptidic thiazole (B1198619) derivatives after a subsequent cyclodehydration step, showcasing the utility of isocyano-propanoate structures in synthesizing peptidomimetics. acs.org

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, combining a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. organic-chemistry.orgnih.gov The reaction is believed to proceed through a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.org

Isocyanoacetate esters are effective components in the Passerini reaction. In one study, the reaction of an azetidine-2,3-dione (B12860077) with ethyl isocyanoacetate resulted in the formation of the corresponding Passerini product with complete diastereoselectivity. csic.es The utility of this reaction is further highlighted in the multi-step synthesis of bioactive molecules. For instance, a Passerini reaction was a key step in a short and efficient synthesis of Telaprevir, a protease inhibitor. beilstein-journals.org This strategy demonstrates the power of using isocyanoacetate esters in MCRs to rapidly build complex molecular architectures. beilstein-journals.org

Transition Metal-Catalyzed Transformations

The isocyano group of this compound can readily participate in insertion reactions with transition metal complexes, enabling a range of cyclization and bond-formation strategies.

Palladium catalysis offers a powerful method for constructing nitrogen-containing heterocycles via imidoylative cyclization of functionalized isocyanides. researchgate.net A notable application involves the cyclization of tryptophan-derived isocyanides. acs.orgnih.govacs.org Specifically, ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates react with aryl iodides in the presence of a palladium catalyst to afford β-carboline derivatives. acs.orgnih.govacs.orgresearchgate.net

The reaction mechanism is a sequential process:

Oxidative addition of the aryl iodide to a Pd(0) complex.

Insertion of the isocyanide group into the Pd-aryl bond to form an imidoylpalladium intermediate.

Intramolecular C-H imidoylation (an electrophilic aromatic substitution).

Aerobic dehydrogenative aromatization to furnish the final β-carboline product. acs.orgresearchgate.net

Optimization studies have identified a robust system for this transformation. acs.org

| Parameter | Optimal Condition |

|---|---|

| Palladium Source | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | CsOPiv |

| Solvent | Toluene (B28343) |

| Temperature | 80 °C |

This method provides a general and straightforward route to the medicinally important β-carboline scaffold under relatively mild conditions. acs.org

The Mannich reaction is a classic carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. researchgate.net Catalytic, asymmetric versions of this reaction are of high importance for the synthesis of chiral molecules. organic-chemistry.org this compound and related α-substituted isocyanoacetates serve as effective pronucleophiles in highly stereoselective Mannich reactions with ketimines. rsc.orgrsc.org

A binary catalyst system composed of a silver(I) salt and a chiral ligand has been developed to achieve high diastereo- and enantioselectivity. rsc.orgrsc.org The reaction between an N-diphenylphosphinoyl ketimine and an α-substituted isocyanoacetate, such as mthis compound, proceeds via a Mannich addition followed by a cyclization to yield chiral imidazolines. rsc.org These products are valuable as they contain two adjacent, fully substituted stereocenters and are precursors to α,β-diamino acids. rsc.org

Optimization of the catalyst system revealed that the choice of silver salt and ligand is crucial for reactivity and selectivity. rsc.org

| Component | Reagent | Role |

|---|---|---|

| Silver(I) Salt | AgOAc (Silver Acetate) | Lewis Acid Catalyst |

| Chiral Ligand | Quinine-derived amino phosphine (B1218219) | Induces Enantioselectivity |

This catalytic method is effective for a broad scope of substrates, including aryl, heteroaryl, and alkyl ketimines, providing a powerful tool for constructing complex chiral molecules. rsc.org

Other Mechanistic Insights into Derivative Formation

The reactivity of the isocyano group in this compound and its derivatives allows for complex molecular transformations. Mechanistic studies reveal that this compound can participate in sophisticated reaction cascades, often catalyzed by transition metals, to form valuable heterocyclic structures. These pathways are primarily characterized by initial isocyanide insertion events followed by intramolecular cyclization steps.

Isocyanide insertion is a fundamental step in many transition metal-catalyzed reactions, where the isocyanide carbon atom inserts into a metal-ligand bond. rsc.org In the context of this compound derivatives, this process is a key feature of palladium-catalyzed reactions. These reactions often proceed smoothly under mild conditions and are instrumental in constructing complex nitrogen-containing molecules. nih.govlookchem.com

A significant example involves the palladium-catalyzed imidoylative cyclization of ethyl 3-(1H-indol-3-yl)-2-isocyanopropanoates, which are readily derived from tryptophan. nih.govlookchem.comresearchgate.net The catalytic cycle commences with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting organopalladium(II) intermediate then undergoes migratory insertion of the isocyanide group from the this compound derivative. This step forms a crucial imidoyl-palladium(II) intermediate, which is primed for subsequent reactions. researchgate.netd-nb.info The coordination of the isocyanide to the palladium center alters its electronic properties, facilitating its role as a C1 building block in the synthetic sequence. researchgate.net

The efficiency of isocyanide insertion can be influenced by various factors, including the electronic nature of the substrates and the ligands coordinated to the metal center. d-nb.info For instance, mechanistic studies on related double isocyanide insertion reactions indicate that the process is often not the rate-limiting step and can be facilitated by specific ligands that modulate the reactivity of the palladium catalyst. d-nb.info

d-nb.info| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Typically a Palladium(0) source, such as Pd₂(dba)₃. | |

| Process | Migratory insertion of the isocyanide group into an organo-palladium(II) bond. |

Following the initial isocyanide insertion, the resulting imidoyl-palladium intermediate can engage in further transformations, most notably intramolecular C-H imidoylation. This reaction involves the activation of a C-H bond within the same molecule, leading to the formation of a new ring system. researchgate.net This strategy is particularly effective for synthesizing six-membered N-heterocycles. researchgate.net

Kinetic isotope effect experiments in related systems suggest that the C-H activation step is often a key part of the catalytic cycle, leading to the re-aromatized final product. researchgate.net This method demonstrates high efficiency and a broad substrate scope, providing a general route to molecules containing the β-carboline fragment. nih.gov

nih.govlookchem.com| Reaction Stage | Description | Catalyst/Conditions | Outcome | Source(s) |

|---|---|---|---|---|

| 1. Isocyanide Insertion | Insertion of the isocyanide from ethyl 3-(1H-indol-3-yl)-2-isocyanopropanoate into an Ar-Pd(II) bond. | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Imidoyl-palladium(II) intermediate | |

| 2. C-H Imidoylation | Intramolecular cyclization via C(sp2)-H activation on the indole (B1671886) nucleus. | Heat (e.g., 80 °C) | Cyclized dihydropyrido[3,4-b]indole intermediate |

Catalytic Systems and Stereoselective Control in Ethyl 2 Isocyanopropanoate Chemistry

Chiral Catalyst Design and Optimization

The development of effective chiral catalysts is crucial for directing the stereochemical pathway of reactions involving ethyl 2-isocyanopropanoate. These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally occurring compounds that have become a privileged scaffold in asymmetric catalysis due to their unique structures, ready availability, and ease of modification. nih.govccspublishing.org.cn For reactions involving α-substituted isocyanoacetates like this compound, ligands derived from these alkaloids, particularly amino phosphines, have proven highly effective. rsc.orgrsc.org

These ligands are typically synthesized by modifying the C9 position of the cinchona alkaloid. dovepress.com The resulting bifunctional catalyst possesses both a Lewis basic site (the quinuclidine (B89598) nitrogen) and a Brønsted basic or hydrogen-bond-donating group (the amino phosphine (B1218219) moiety). This dual functionality allows the ligand to coordinate to a metal center while simultaneously interacting with the substrate, thereby orchestrating a highly organized and stereoselective transition state. In the context of the Mannich reaction of isocyanoacetates with ketimines, quinine-derived amino phosphine ligands have been instrumental in achieving high levels of stereocontrol. rsc.orgrsc.org

To enhance catalytic activity and selectivity, Cinchona alkaloid-derived ligands are often employed in binary catalyst systems. A notable example is their combination with silver(I) salts for the enantioselective Mannich reaction of α-substituted isocyanoacetates with ketimines. rsc.org This system effectively promotes the synthesis of chiral imidazolines with two adjacent fully substituted carbon stereocenters. rsc.org

Initial investigations used a combination of a quinine-derived amino phosphine ligand and silver(I) oxide (Ag₂O). rsc.org Subsequent optimization revealed that the choice of the silver salt significantly impacts the reaction's yield and efficiency. Efforts to form a more soluble and active catalytic complex led to the testing of various silver sources. While silver carbonate (Ag₂CO₃) showed a slight increase in enantioselectivity, it resulted in a lower yield. The use of silver acetate (B1210297) (AgOAc) proved optimal, leading to a significant increase in yield and a shorter reaction time while maintaining high enantiomeric excess. rsc.orgrsc.org

The proposed mechanism involves the silver(I) ion coordinating to the isocyanide group, increasing the acidity of the α-proton and facilitating the formation of a silver-isocyanide enolate. The Cinchona alkaloid-derived ligand then controls the facial selectivity of the subsequent nucleophilic attack on the ketimine.

Beyond metal-based systems, purely organocatalytic approaches have also been developed. For instance, a cupreine-ether organocatalyst has been successfully used in the metal-free [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters. nih.gov

Table 1: Optimization of Silver(I) Salt in the Mannich Reaction of tert-butyl 2-isocyanopropanoate with a Ketimine Data sourced from studies on α-substituted isocyanoacetates. rsc.orgrsc.org

| Entry | Catalyst System | Time (h) | Yield (%) | ee (%) |

| 1 | 10 mol% Ligand, 5 mol% Ag₂O | 60 | 85 | 89 |

| 2 | 10 mol% Ligand, 5 mol% Ag₂CO₃ | 60 | 75 | 90 |

| 3 | 10 mol% Ligand, 5 mol% AgOAc | 48 | 90 | 89 |

Development and Application of Palladium Catalysts

Palladium catalysts are renowned for their versatility in organic synthesis, particularly in cross-coupling and C-H activation reactions. alfachemic.com Their application has been extended to the chemistry of functionalized isocyanides. In one study, a palladium-catalyzed intramolecular C-H bond aminoimidoylation was developed to synthesize 1-amino-3,4-dihydroisoquinolines. researchgate.net

The reaction utilized α,α-dibenzyl-α-isocyanoacetates, close structural relatives of this compound. The catalytic system was optimized by screening various palladium sources and ligands. The combination of Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) in toluene (B28343) was found to be effective for this transformation. researchgate.net This methodology demonstrates the potential of palladium catalysis to construct complex heterocyclic frameworks from isocyanoacetate precursors through efficient C-C and C-N bond-forming cascades.

Stereochemical Outcomes and Enantiocontrol Methodologies

Achieving high levels of stereocontrol is the ultimate goal when using chiral catalysts. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed stereocenters.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Isocyanides, including this compound, are powerful components in MCRs such as the Ugi and Passerini reactions. beilstein-journals.org However, controlling diastereoselectivity in these reactions can be challenging. For example, some Ugi reactions involving ethyl 2-isocyanoacetate have shown poor conversion and little to no diastereoselectivity, resulting in a 1:1 mixture of diastereomers. beilstein-journals.orgbeilstein-journals.org

In contrast, the previously mentioned Mannich reaction, which is a three-component reaction between a ketimine, an α-substituted isocyanoacetate, and a subsequent cyclization, demonstrates excellent diastereocontrol. rsc.orgrsc.org When using the binary catalyst system of a Cinchona-derived amino phosphine and a silver salt, the reaction proceeds to form the trans-imidazoline product as a single diastereomer, with the cis isomer not being detected. rsc.org This high level of diastereoselectivity is attributed to the highly organized transition state enforced by the chiral catalyst system. Similarly, the organocatalytic [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetates also proceeds with almost full diastereoselectivity. nih.gov

The success of an asymmetric reaction is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other.

Determination: The standard and most common method for determining the ee of the products derived from this compound reactions is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. rsc.orgrsc.org This analytical technique separates the two enantiomers, and the ratio of their peak areas allows for precise calculation of the ee. Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) with chiral derivatizing or solvating agents and Circular Dichroism (CD), can also be employed for ee determination. nih.govbohrium.com

Enhancement Strategies: Several strategies can be employed to enhance the enantiomeric excess in reactions involving this compound.

Catalyst Modification: The structure of the chiral ligand is paramount. In the Cinchona alkaloid system, switching from a quinine-derived ligand (1a) to a quinidine-derived ligand (1b) or a cinchonidine-derived ligand (1c) can impact the ee, demonstrating that subtle changes to the catalyst's chiral backbone can alter the stereochemical outcome. rsc.orgrsc.org

Reactant Engineering: The steric and electronic properties of the reactants can be tuned. In the Mannich reaction of α-substituted isocyanoacetates, increasing the steric bulk of the ester group (e.g., from methyl to tert-butyl) was found to maintain high enantioselectivity while slightly improving the chemical yield. rsc.orgrsc.org

Reaction Condition Optimization: As shown in the optimization of the binary catalyst system, changing the counter-ion of the metal salt (e.g., from oxide to acetate) can significantly influence the reaction's efficiency and selectivity. rsc.org Temperature is another critical parameter; while lowering the temperature can sometimes improve ee, a decrease that is too significant may completely halt the reaction. rsc.org

Table 2: Substrate Scope of the Asymmetric Mannich Reaction with tert-butyl 2-isocyanopropanoate Data illustrates the reaction's tolerance for various ketimines under optimized conditions (10 mol% Ligand 1a, 10 mol% AgOAc). rsc.org

| Ketimine Aromatic Group | Yield (%) | ee (%) |

| 4-Methoxyphenyl | 89 | 88 |

| 4-Chlorophenyl | 71 | 90 |

| 4-Bromophenyl | 75 | 89 |

| 4-Fluorophenyl | 81 | 89 |

| 3-Methoxyphenyl | 65 | 87 |

| 2-Chlorophenyl | 63 | 95 |

| 2-Thienyl | 72 | 89 |

Applications of Ethyl 2 Isocyanopropanoate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The isocyanide moiety of ethyl 2-isocyanopropanoate serves as a linchpin in numerous cyclization strategies, enabling the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are prevalent in natural products and pharmaceutically active molecules. chim.itderpharmachemica.com

Chiral imidazolines are significant five-membered heterocycles found in various biologically active compounds and are widely used as ligands in asymmetric catalysis. researchgate.net A powerful method for their synthesis is the catalytic enantioselective Mannich reaction. Research has demonstrated that α-substituted isocyanoacetate esters, including 2-isocyanopropanoates, can react with ketimines to produce highly substituted chiral imidazolines. rsc.orgrsc.org

This transformation proceeds via a Mannich addition/cyclization cascade, often catalyzed by a binary system composed of a silver salt (e.g., Ag₂O or silver acetate) and a cinchona-derived amino phosphine (B1218219) ligand. rsc.orgrsc.org The reaction can generate imidazolines with two adjacent, fully substituted stereocenters with high levels of diastereo- and enantioselectivity. rsc.org While initial studies focused on various alkyl esters of 2-isocyanopropanoate, the methodology provides a general framework applicable to the ethyl ester for creating these valuable chiral scaffolds. rsc.org

Table 1: Catalytic Enantioselective Mannich Reaction for Chiral Imidazoline (B1206853) Synthesis An illustrative example based on the reaction of α-substituted isocyanoacetates and ketimines.

| Component 1 (Pronucleophile) | Component 2 (Electrophile) | Catalyst System | Product | Key Outcome | Reference |

| 2-Isocyanopropanoate Ester | N-Diphenylphosphinoyl Ketimine | Cinchona-derived Amino Phosphine / Ag₂O | Chiral Imidazoline | Formation of two contiguous tetrasubstituted stereocenters. rsc.orgrsc.org | rsc.orgrsc.org |

The β-carboline framework is a core structural motif in a large family of indole (B1671886) alkaloids with a broad spectrum of biological activities, including antitumor, antiviral, and anxiolytic properties. researchgate.netmdpi.com A novel and efficient method for synthesizing β-carboline derivatives utilizes this compound derived from the amino acid tryptophan. researchgate.netnih.gov

A palladium-catalyzed imidoylative cyclization of ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates has been developed to afford these derivatives. nih.gov The reaction sequence involves an isocyanide insertion, an intramolecular C-H imidoylation, and a subsequent aerobic dehydrogenative aromatization. nih.gov This process occurs under mild conditions and demonstrates good substrate scope, providing a general and effective route to molecules containing the β-carboline fragment. researchgate.netnih.gov

Table 2: Palladium-Catalyzed Synthesis of β-Carbolines Selected examples from the cyclization of tryptophan-derived isocyanides.

| Substrate (Tryptophan-derived Isocyanide) | Aryl Iodide | Catalyst | Product Yield | Reference |

| Ethyl 2-isocyano-3-(1H-indol-3-yl)propanoate | Iodobenzene | Pd(OAc)₂ | 85% | nih.gov |

| Ethyl 2-isocyano-3-(1H-indol-3-yl)propanoate | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | 82% | nih.gov |

| Ethyl 2-isocyano-3-(1H-indol-3-yl)propanoate | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | 65% | nih.gov |

Axially chiral heterobiaryl frameworks are privileged structures in many chiral ligands and biologically active compounds. mdpi.com The de novo synthesis of pyrrole (B145914) rings is a direct strategy for constructing such scaffolds. snnu.edu.cn A notable example is the atropenantioselective Barton-Zard reaction for the synthesis of 3-pyrrole-containing axially chiral scaffolds. mdpi.com

In a reported method, the reaction of ethyl α-isocyanoacetate with a nitroolefin is catalyzed by a silver oxide (Ag₂O) and cinchona-derived phosphine ligand system. mdpi.com This process involves a central-to-axial chirality transfer, where a Michael addition first generates an intermediate with central stereogenic centers. This intermediate then undergoes intramolecular cyclization and aromatization through the elimination of nitrous acid (HNO₂) to yield the axially chiral pyrrole product. mdpi.com This methodology highlights the utility of isocyanoacetates in constructing sterically hindered and structurally complex chiral systems. rsc.org

The reactivity of this compound extends to the synthesis of various other fused nitrogen-containing aromatic compounds. mdpi.com The synthesis of β-carbolines is a prime example of its application in forming fused polycyclic systems. nih.gov The general principle involves the strategic use of the isocyanide group to participate in cyclization cascades that build complex ring systems in a convergent manner. rsc.orgresearchgate.net For instance, methods for synthesizing fused heterocycles often rely on intramolecular reactions where the isocyanide carbon acts as an electrophilic center for ring closure. rsc.org The development of such synthetic routes is crucial for accessing novel chemical matter for applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides, often with improved pharmacological properties such as enhanced stability and receptor affinity. nih.govwikipedia.org Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for the synthesis of peptidomimetics because they can generate peptide-like structures with high molecular complexity and diversity in a single step. beilstein-journals.orgresearchgate.net

Incorporating cyclic constraints into peptides is a key strategy in peptidomimetic design to reduce conformational flexibility, which can enhance binding affinity for biological targets. nih.govbeilstein-journals.org IMCRs, such as the Ugi and Passerini reactions, are powerful tools for this purpose. beilstein-journals.orgnih.gov

The general approach involves using an IMCR to create a linear, acyclic precursor that contains strategically placed functional groups. nih.gov This precursor is then subjected to a separate cyclization reaction to form the constrained cyclic peptidomimetic. beilstein-journals.org Bifunctional substrates, such as N-protected amino acids or components bearing reactive handles like alkenes or azides, are incorporated into the initial multicomponent reaction to facilitate the final ring-closing step. nih.govbeilstein-journals.org

While isocyanoacetates like ethyl 2-isocyanoacetate are viable components in these reactions, their acidity can sometimes lead to lower conversion efficiencies compared to less acidic isocyanides like isocyano butane (B89635) in certain Ugi-type reactions. beilstein-journals.orgbeilstein-journals.org Nevertheless, their ability to introduce α-amino acid-like structures makes them valuable for generating a wide variety of cyclic peptidomimetics, ranging from small four- to seven-membered rings to larger macrocycles. beilstein-journals.org

Table 3: General Strategy for Cyclic Peptidomimetic Synthesis via IMCR

| Step | Reaction Type | Reactants (General) | Intermediate/Product | Purpose | Reference |

| 1 | Isocyanide-Based MCR (e.g., Ugi) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide (e.g., this compound) | Acyclic MCR Product | Rapidly build a linear peptide-like scaffold with functional handles. nih.gov | nih.govresearchgate.net |

| 2 | Cyclization | Acyclic MCR Product | Cyclic Constrained Peptidomimetic | Introduce conformational rigidity to enhance biological activity. beilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

Synthesis of β-Lactam and Thiazole-Containing Peptidomimetics

This compound serves as a valuable C2-building block in the synthesis of heterocycles, which are core structures in many peptidomimetics. Its isocyano group provides a unique point of reactivity for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular scaffolds from simple starting materials.

β-Lactams:

The β-lactam ring is a four-membered cyclic amide that is a key structural feature of widely used antibiotics. beilstein-journals.orgbeilstein-journals.org The synthesis of β-lactams can be achieved through various methods, including the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.org While direct application of this compound in Staudinger-type reactions for β-lactam synthesis is not extensively documented in readily available literature, its derivatives and related isocyanoacetates are employed in Ugi reactions starting from β-amino acids to construct the β-lactam core. beilstein-journals.orgbeilstein-journals.org For instance, an efficient synthesis of bicyclic β-lactams has been reported from monocyclic β-amino acids via an Ugi four-center three-component reaction (U-4C-3CR). beilstein-journals.org

Thiazoles:

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that are present in numerous biologically active molecules. this compound and its close analog, ethyl isocyanoacetate, are instrumental in the synthesis of thiazole (B1198619) derivatives. organic-chemistry.org A common strategy involves the base-induced cyclization of active methylene (B1212753) isocyanides, like ethyl isocyanoacetate, with compounds such as methyl arene- and hetarenecarbodithioates to produce 4,5-disubstituted thiazoles. organic-chemistry.org This method is valued for its simplicity and efficiency. organic-chemistry.org

Another approach utilizes the Ugi multicomponent reaction. For example, the reaction of thiobenzoic acid, isocyanoacetate, aldehydes, and amines can produce 2,5-disubstituted thiazoles after subsequent hydrolysis and cyclization steps. beilstein-journals.org Furthermore, endothiopeptides, which can be precursors to thiazoles, are accessible via the Ugi reaction using thio acids as the acid component. organic-chemistry.org When isonitriles containing an acetal (B89532) group are used, the resulting endothiopeptides can be directly converted into thiazoles. organic-chemistry.org

The following table summarizes the key reactions involving this compound and related compounds in the synthesis of β-lactams and thiazoles.

| Product | Key Reagents | Reaction Type | Description |

| β-Lactams | β-Amino acids, Aldehyde, Isocyanide | Ugi Reaction | Forms the β-lactam ring from β-amino acids. beilstein-journals.orgbeilstein-journals.org |

| Thiazoles | Ethyl isocyanoacetate, Methyl arenecarbodithioates, Base | Cyclization | Base-induced cyclization to form 4,5-disubstituted thiazoles. organic-chemistry.org |

| Thiazoles | Thiobenzoic acid, Isocyanoacetate, Aldehyde, Amine | Ugi Reaction & Cyclization | Ugi reaction followed by hydrolysis and cyclization to yield 2,5-disubstituted thiazoles. beilstein-journals.org |

Strategic Role as Versatile Building Blocks in Medicinal Chemistry Intermediates

This compound and its parent compound, ethyl isocyanoacetate, are highly versatile building blocks in medicinal chemistry due to the reactive isocyano group. cymitquimica.com This functional group's ability to act as both a nucleophile and an electrophile at the same carbon atom makes it a powerful tool in multicomponent reactions (MCRs) for the synthesis of diverse and complex molecules. beilstein-journals.org

Isocyanide-based multicomponent reactions (IMCRs) are particularly valuable in drug discovery as they allow for the rapid generation of libraries of structurally diverse compounds from simple starting materials. mdpi.comnih.gov These reactions are atom-efficient and can produce molecules with multiple points of diversification, which is crucial for probing biological targets and optimizing lead compounds. mdpi.com

The application of this compound and related isocyanides extends to the synthesis of a wide array of heterocyclic compounds and peptidomimetics that are important intermediates in drug development. beilstein-journals.org Peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties, are a key area of focus. beilstein-journals.orgbeilstein-journals.org The Ugi and Passerini reactions are prominent examples of IMCRs that utilize isocyanides to create peptide-like scaffolds. beilstein-journals.orgmdpi.com

For instance, the Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide. mdpi.combeilstein-journals.org By choosing appropriate starting materials, a vast range of peptidomimetics can be synthesized. This compound can be incorporated into these reactions to introduce a propionate (B1217596) moiety into the final structure.

The versatility of this compound as a building block is further highlighted by its use in the synthesis of various heterocyclic systems beyond thiazoles. Its reactivity allows for the construction of other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. cymitquimica.com

The following table showcases the utility of this compound and related isocyanides in generating key medicinal chemistry intermediates.

| Intermediate Class | Synthetic Strategy | Key Features |

| Peptidomimetics | Ugi & Passerini Reactions | Rapid assembly of peptide-like structures with high diversity. beilstein-journals.orgbeilstein-journals.orgmdpi.com |

| Heterocycles | Multicomponent Reactions | Efficient synthesis of diverse heterocyclic scaffolds. cymitquimica.com |

| α-Acylamino Amides | Ugi Four-Component Reaction | Direct formation of a key structural motif in many bioactive molecules. mdpi.combeilstein-journals.org |

Advanced Spectroscopic and Computational Approaches in Elucidating Ethyl 2 Isocyanopropanoate Chemistry

Spectroscopic Characterization and Mechanistic Elucidation

Spectroscopic methods are indispensable for the detailed characterization of ethyl 2-isocyanopropanoate and for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and understanding its dynamic behavior in solution. docbrown.infoasianpubs.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The methine proton (-CH-) adjacent to the isocyano group and the methyl protons of the propanoate backbone also show distinct resonances. The integration of these signals confirms the ratio of protons in each environment. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances include the carbonyl carbon of the ester group, the isocyano carbon, and the carbons of the ethyl and propanoate groups. The chemical shift of the isocyano carbon is particularly diagnostic. rsc.org For instance, in a related compound, the isocyano carbon (CN) appears around 159.8-159.9 ppm, while the carbonyl carbon (C=O) is observed at approximately 170.0-170.1 ppm. rsc.org

Conformational Analysis: Variable-temperature NMR studies can be employed to investigate the conformational dynamics of this compound, such as restricted rotation around single bonds. unibas.it By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers between them. auremn.org.brresearchgate.net This is particularly relevant for understanding the stereochemical outcomes of reactions involving this compound.

Table 1: Representative NMR Data for Isocyano-Containing Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 Hz |

| ¹H | -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 Hz |

| ¹H | -CH(N≡C)CH₃ | ~1.5 | Doublet | ~7.0 Hz |

| ¹H | -CH(N≡C)CH₃ | ~4.1 | Quartet | ~7.0 Hz |

| ¹³C | C=O | ~170 | - | - |

| ¹³C | -N≡C | ~160 | - | - |

| ¹³C | -OCH₂CH₃ | ~62 | - | - |

| ¹³C | -OCH₂CH₃ | ~14 | - | - |

| ¹³C | -CH(N≡C)CH₃ | ~52 | - | - |

| ¹³C | -CH(N≡C)CH₃ | ~19 | - | - |

Note: The data presented are typical values and may vary depending on the solvent and other experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing paramagnetic species, such as radical intermediates, that may form during reactions of this compound. nih.gov Although this compound itself is not a radical, its reactions, particularly those involving redox processes or initiators, can generate transient radical species.

EPR can provide information about the electronic structure and environment of the unpaired electron. osti.govresearchgate.net For example, in a reaction where a radical is generated, the g-value and hyperfine coupling constants observed in the EPR spectrum can help identify the structure of the radical intermediate. osti.gov This is crucial for elucidating reaction mechanisms that proceed through radical pathways. Trapping experiments, where a spin trap is used to form a more stable radical adduct, can also be employed in conjunction with EPR to study short-lived reactive intermediates. marquette.edu

Infrared (IR) and UV-Vis Spectroscopy for Reaction Monitoring and Structural Insights

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups in this compound and for monitoring reaction progress. The most prominent and diagnostic absorption band is that of the isocyano (-N≡C) group, which appears as a strong, sharp peak in the region of 2140-2150 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the ester group is also clearly visible around 1740-1750 cm⁻¹. rsc.org The disappearance of the isocyano peak or the appearance of new characteristic bands can be used to track the consumption of the starting material and the formation of products during a reaction. rsc.orgspectroscopyonline.com

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving this compound, especially if the reactants or products have significant chromophores that absorb in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.orgmdpi.com The absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis of reaction kinetics. spectroscopyonline.comresearchgate.net While the this compound molecule itself has limited absorption in the visible range, its reactions can lead to the formation of products with extended conjugation or other chromophoric systems that can be readily monitored.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |

|---|---|---|

| Infrared (IR) | Isocyano (-N≡C) | ~2145 cm⁻¹ |

| Infrared (IR) | Carbonyl (C=O) | ~1746 cm⁻¹ |

| ¹³C NMR | Isocyano Carbon | ~160 ppm |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

Chromatographic Techniques for Reaction Analysis and Purity Assessment

Chromatographic methods are essential for analyzing the progress of reactions involving this compound and for determining the purity of the final products.

Gas Chromatography (GC): Gas chromatography is a suitable technique for analyzing volatile compounds like this compound. It can be used to separate the starting material from products and byproducts, allowing for the determination of conversion and yield. notulaebotanicae.ronih.gov The use of a nitrogen-specific detector can enhance the sensitivity and selectivity for nitrogen-containing compounds like isocyanides. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing less volatile compounds or complex reaction mixtures. sigmaaldrich.com It can be used to monitor the disappearance of this compound and the appearance of products over time. oiv.intresearchgate.net By using appropriate stationary and mobile phases, it is possible to achieve good separation of components with different polarities. sigmaaldrich.com HPLC is also a standard method for assessing the purity of the synthesized products.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure, geometry, and energetics of this compound and its reactions. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like this compound. etprogram.orggoogle.comarxiv.org DFT calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties. nsf.gov

Geometry Optimization: DFT calculations are employed to find the lowest energy structure (the optimized geometry) of this compound. researchgate.netstackexchange.com This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net The optimized geometry provides information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, if available. Different functionals and basis sets can be benchmarked to find the most accurate and computationally efficient method for this class of molecules. arxiv.org

Energy Calculations: Once the geometry is optimized, DFT can be used to calculate the electronic energy of the molecule. nih.gov This information is crucial for understanding the relative stability of different conformers and for calculating reaction energies and activation barriers. researchgate.net For example, by calculating the energies of reactants, transition states, and products, the feasibility and mechanism of a reaction involving this compound can be predicted. rsc.orgruc.dk These theoretical predictions can then guide experimental work and help in the interpretation of experimental results.

First-Principles Calculations for Molecular Structure and Reactivity Prediction

First-principles calculations, also known as ab initio methods, are a cornerstone of modern computational chemistry, providing profound insights into the electronic structure, geometry, and reactivity of molecules from the fundamental laws of quantum mechanics, without reliance on empirical data. mdpi.com These methods, particularly Density Functional Theory (DFT), are instrumental in characterizing molecules like this compound. kaist.ac.kraps.org

By solving approximations of the Schrödinger equation, first-principles calculations can determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy state on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. DFT calculations on analogous structures, such as ethyl isocyanide, have been used to create detailed structural models for further analysis. researchgate.net These calculations yield crucial data on the molecule's electronic properties, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential.

This information is vital for predicting reactivity. For instance, the calculated electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The isocyano group (-N≡C) in this compound is known for its rich reactivity, and computational modeling helps to quantify its electronic character. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in predicting how the molecule will interact with other reagents in chemical reactions. Computational studies on related cyano-esters demonstrate the power of DFT in assessing transition-state energies and regioselectivity.

Below is a table of theoretical molecular properties for this compound, representative of data that would be obtained from first-principles calculations.

Table 1: Calculated Molecular Properties of this compound (Illustrative) This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory). Actual values may vary based on the specific computational method and basis set used.*

| Property | Value | Significance |

| Optimized Geometry | ||

| C-N (isocyano) bond length | ~1.17 Å | Describes the length of the carbon-nitrogen triple bond in the isocyanide group. |

| N≡C (isocyano) bond length | ~1.18 Å | Describes the length of the nitrogen-carbon triple bond in the isocyanide group. |

| C=O (carbonyl) bond length | ~1.21 Å | Represents the double bond character of the carbonyl group in the ester moiety. |

| C-Cα bond angle | ~110.5° | The angle around the chiral center, influencing steric hindrance. |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | Highest Occupied Molecular Orbital energy; indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy; indicates susceptibility to nucleophilic attack. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Thermodynamic Properties | ||

| Total Energy | (Varies) | The calculated total electronic energy of the optimized molecule at 0 Kelvin. |

| Zero-point vibrational energy | (Varies) | The residual vibrational energy of the molecule at 0 Kelvin. |

Computational Modeling of Reaction Mechanisms and Enantioselectivity Prediction

Computational modeling is a powerful tool for dissecting the intricate pathways of chemical reactions involving this compound. smu.edunih.gov It allows chemists to visualize transition states, calculate activation energies, and evaluate competing reaction mechanisms, which are often difficult or impossible to observe experimentally. smu.edu For isocyanides like this compound, multicomponent reactions such as the Passerini reaction are of significant interest. wikipedia.orgnih.gov Computational studies can elucidate the mechanism of such reactions, for example, by comparing the energetic favorability of a concerted pathway versus a stepwise, ionic pathway. wikipedia.orgorganic-chemistry.org

A critical application of computational modeling in the context of chiral molecules like this compound is the prediction of enantioselectivity. rsc.org Asymmetric synthesis aims to produce one enantiomer of a chiral product preferentially over the other. The enantiomeric ratio (er) or enantiomeric excess (ee) is determined by the difference in the free energy of the transition states leading to the two different enantiomers (R and S). rsc.org

The process involves:

Conformational Search: Identifying all relevant low-energy conformations of the reactants and the catalyst.

Locating Transition States: For a given reaction, the transition state structures for the formation of both the R- and S-products are located using quantum chemical methods.

Calculating Energies: The free energies (ΔG‡) of these competing transition states are calculated with high accuracy.

Predicting Enantioselectivity: The difference in activation energies (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)) is used to predict the enantiomeric ratio, as described by the equation: ΔΔG‡ = -RT ln(er). A small difference in energy can lead to a high degree of selectivity. rsc.org

This predictive capability allows for the in silico screening of catalysts and reaction conditions, guiding experimental work toward achieving high enantioselectivity. nih.govchiralpedia.com

Table 2: Illustrative Computational Data for Enantioselectivity Prediction in a Catalyzed Reaction This table provides a hypothetical example of how computational energy data is used to predict the outcome of an asymmetric reaction involving this compound.

| Parameter | Pathway to R-Product | Pathway to S-Product | Analysis |

| Catalyst System | Chiral Lewis Acid A | Chiral Lewis Acid A | The same catalyst is used for both pathways. |

| Reactants | This compound + Aldehyde | This compound + Aldehyde | Identical starting materials. |

| Calculated Free Energy of Transition State (ΔG‡) | 20.5 kcal/mol | 22.3 kcal/mol | The transition state leading to the R-product is lower in energy. |

| Calculated Energy Difference (ΔΔG‡) | \multicolumn{2}{c | }{1.8 kcal/mol } | This energy difference favors the formation of the R-product. |

| Predicted Enantiomeric Ratio (at 298 K) | \multicolumn{2}{c | }{~96:4 (R:S) } | The calculated energy difference translates to a high predicted enantioselectivity. |

| Predicted Enantiomeric Excess (ee) | \multicolumn{2}{c | }{~92% (R) } | This allows for rational catalyst design before performing experiments. |

Machine Learning Applications in Chemical Reaction Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting reaction outcomes, optimizing conditions, and even aiding in the discovery of new reactions. rjptonline.orgijnc.irsioc-journal.cn Unlike first-principles methods that model reactions from fundamental physics, ML models learn from existing data, identifying complex patterns that correlate reaction inputs (reactants, solvents, catalysts) with outputs (yield, selectivity). beilstein-journals.orgimist.ma

For a compound like this compound, ML can be applied to predict the success and enantioselectivity of its reactions. researchgate.netresearchgate.net The general workflow involves:

Data Collection: A large dataset of relevant chemical reactions is compiled. For enantioselectivity prediction, this would include the structures of the isocyanide, other reactants, the chiral catalyst, the solvent, temperature, and the experimentally determined enantiomeric excess. nih.gov

Featurization: The molecules and reaction conditions are converted into numerical descriptors (features) that an ML algorithm can process. This can include electronic properties, steric parameters, and structural fingerprints.

Model Training: An ML algorithm, such as a Random Forest, Support Vector Machine, or a neural network, is trained on the dataset. researchgate.netnih.gov The model learns the intricate, often non-linear relationships between the input features and the reaction outcome. nih.govarxiv.org

Prediction and Validation: Once trained, the model can be used to predict the enantioselectivity for new, untested combinations of reactants and catalysts, significantly accelerating the discovery of optimal conditions for synthesizing a desired enantiomer of a product derived from this compound. researchgate.netd-nb.info

This data-driven approach complements physics-based computational modeling, offering a rapid and efficient method for screening vast chemical spaces. chiralpedia.combeilstein-journals.org

Table 3: Example of a Feature Set for Machine Learning-Based Enantioselectivity Prediction This table illustrates the types of data used to train a machine learning model for predicting the enantiomeric excess (ee) of a Passerini reaction involving this compound.

| Entry | Isocyanide | Aldehyde | Catalyst | Solvent | Temperature (°C) | Output: ee (%) |

| 1 | This compound | Benzaldehyde | (R)-BINOL-Phos | Toluene (B28343) | 0 | 85 |

| 2 | This compound | Benzaldehyde | (S)-VAPOL-Phos | THF | 0 | 72 |

| 3 | This compound | Isobutyraldehyde | (R)-BINOL-Phos | Toluene | -20 | 91 |

| 4 | This compound | Isobutyraldehyde | (R)-BINOL-Phos | DCM | 0 | 88 |

| ... | ... | ... | ... | ... | ... | ... |

| n | New Reaction | New Reaction | New Catalyst | New Solvent | New Temp. | Predicted Value |

Future Directions and Emerging Research Avenues for Ethyl 2 Isocyanopropanoate

Development of Novel Catalytic Systems with Enhanced Efficiency

A primary objective in the chemistry of ethyl 2-isocyanopropanoate is the development of more efficient and selective catalytic systems. Current methods often rely on stoichiometric amounts of base or expensive metal catalysts. Future work will likely target the creation of catalysts that offer higher turnover numbers, improved stereoselectivity, and milder reaction conditions.

Research is moving towards cooperative catalysis, where a combination of catalysts, such as a Lewis acid and an organocatalyst, work in synergy to promote reactions that are otherwise difficult to achieve. For instance, a multicatalytic approach combining a bifunctional Brønsted base-squaramide organocatalyst with a silver salt has been explored for the reaction of isocyanoacetates with unactivated ketones. chim.it This dual activation strategy, where the squaramide activates the ketone and the silver coordinates to the isocyanide, facilitates deprotonation and subsequent reaction. chim.it

Furthermore, the development of heterogeneous catalysts is a significant area of interest. mdpi.com Immobilizing catalysts on solid supports, such as magnetic nanoparticles or polymers, allows for easy separation and recycling, which is crucial for sustainable and industrial-scale synthesis. mdpi.com Iron-based heterogeneous catalysts, for example, are gaining attention as an economical and environmentally benign alternative to precious metal catalysts like palladium or copper for various cross-coupling reactions. mdpi.combeilstein-journals.org The exploration of such systems for reactions involving this compound could lead to more cost-effective and greener synthetic protocols. mdpi.com

| Catalyst Type | Example System | Target Reaction | Potential Advantages |

| Organocatalysis | Cinchona-derived squaramides, cupreine (B190981) derivatives. chim.itacs.org | Asymmetric [3+2] cycloadditions, Mannich reactions. acs.org | Metal-free conditions, high enantioselectivity. |

| Cooperative Catalysis | Squaramide / Silver(I) oxide (Ag₂O). chim.it | Reaction with unactivated ketones. chim.it | Activation of multiple reaction partners, enhanced reactivity. |

| Metal Catalysis | Silver(I) oxide (Ag₂O), Copper(I) oxide (Cu₂O). researchgate.netnih.gov | Cycloadditions, electrophilic arylation. researchgate.netnih.gov | Unique reactivity pathways, synthesis of highly functionalized products. nih.gov |

| Heterogeneous Catalysis | Iron oxides (e.g., Fe₃O₄, γ-Fe₂O₃), Palladium on supports. mdpi.com | Cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira). mdpi.com | Catalyst recyclability, simplified product purification, reduced metal contamination. |

This table provides examples of catalytic systems and their potential applications in reactions involving isocyanoacetates.

Exploration of New Reaction Classes and Reactivity Modes

While this compound is well-known for its participation in [3+2] cycloadditions and multicomponent reactions (MCRs) like the Ugi and Passerini reactions, there is considerable scope for discovering new transformations. researchgate.netbeilstein-journals.org The isocyanide functional group can act formally as a 1,3-dipole or a carbanion precursor, but its reactivity is far from fully exploited. acs.orgresearchgate.net

Future research will likely investigate its behavior with novel reaction partners and under unprecedented conditions. For example, exploring its reactivity in photoredox or electrochemical catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to novel C-C and C-heteroatom bond formations.

Another emerging area is the interruption of established reaction pathways. For instance, the Barton-Zard reaction, which typically involves nitro-compounds and isocyanoacetates leading to pyrroles, can be intercepted when α-substituted α-isocyano esters like this compound are used. acs.org This modification prevents the final elimination step, yielding different heterocyclic scaffolds. acs.org Systematically studying such interceptions could become a powerful strategy for generating molecular diversity. The development of isocyanide-based MCRs remains a fertile ground for research, with the potential to create complex, poly-functionalized molecules in a single, atom-economical step. beilstein-journals.orgrug.nl

| Reaction Class | Description | Example Products |

| [3+2] Cycloaddition | The isocyanoacetate acts as a formal 1,3-dipole, reacting with various dipolarophiles like alkenes, alkynes, and carbonyls. researchgate.netresearchgate.net | Pyrrolines, oxazolines, imidazoles. chim.itresearchgate.net |

| Mannich Reaction | Functions as a pronucleophile that reacts with imines (or their precursors) in the presence of a catalyst. | Chiral imidazolines, β-amino esters. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction, with the isocyanide often serving as a key component (e.g., Ugi, Passerini reactions). beilstein-journals.org | Peptidomimetics, complex heterocyclic scaffolds. beilstein-journals.org |

| Electrophilic Arylation | The isocyanoacetate carbanion reacts with electrophilic arylating agents. A novel method uses o-quinone diimides catalyzed by Ag₂O. nih.gov | α,α-Diaryl-α-amino acid precursors. nih.gov |

This table summarizes major reaction classes involving this compound and related isocyanoacetates.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms, predicting stereochemical outcomes, and designing novel catalysts. For reactions involving this compound, Density Functional Theory (DFT) calculations can provide deep insights into transition state geometries and energies, helping to rationalize observed selectivities and guide experimental design.

For example, computational approaches have been successfully used to determine the relative configuration of diastereomers produced in complex reactions. rsc.org By calculating the free energies and predicting the ¹H NMR shifts of possible isomers, researchers can correlate theoretical data with experimental observations to confidently assign the structure of the major product. rsc.org

Future applications will likely involve more sophisticated computational screening of potential catalysts, predicting their efficacy and selectivity before any experimental work is undertaken. This in silico approach can significantly accelerate the discovery of optimal reaction conditions. Furthermore, computational studies can help to map out entire reaction landscapes, revealing potential side reactions and identifying opportunities for developing new, selective transformations by controlling reaction pathways.

Expansion of Synthetic Applications in Natural Product and Drug Discovery

This compound and its derivatives are valuable intermediates for the synthesis of biologically active molecules, including natural product analogues and pharmaceutical drug candidates. rsc.orgnih.gov The α-amino acid scaffold that can be derived from it is a privileged structure in medicinal chemistry.

A key future direction is the application of the novel catalytic systems and reactions described above to the efficient total synthesis of complex natural products. nih.gov For example, the ability to construct chiral pyrrolidine (B122466) or imidazoline (B1206853) rings with high stereocontrol is directly applicable to the synthesis of alkaloids and other nitrogen-containing natural products. researchgate.net